Oxapropanium
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Overview
Description
Oxapropanium, also known as this compound iodide, is a quaternary ammonium compound with the molecular formula C7H16INO2. It is characterized by the presence of a 1,3-dioxolane ring and a trimethylammonium group. This compound is known for its cholinergic properties and has been studied for various applications in chemistry and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxapropanium iodide can be synthesized by the reaction of a cyclic acetal of an alpha-monohalohydrin of glycerol with dimethylamine. This reaction is followed by treatment with methyl iodide, resulting in the formation of the quaternary ammonium salt . The general reaction conditions involve:
Reactants: Cyclic acetal of alpha-monohalohydrin of glycerol, dimethylamine, methyl iodide
Solvents: Water, alcohol
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to complete the reaction
Industrial Production Methods
In industrial settings, the production of this compound iodide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxapropanium iodide undergoes various chemical reactions, including:
Substitution Reactions: The trimethylammonium group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles. Conditions typically involve mild temperatures and solvents like water or alcohol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted ammonium compounds, while oxidation and reduction reactions can modify the functional groups present in the molecule.
Scientific Research Applications
Oxapropanium iodide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its cholinergic properties and potential effects on neurotransmission.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of conditions related to the cholinergic system.
Industry: Utilized in the production of various chemical products and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of oxapropanium iodide involves its interaction with the cholinergic system. It acts as a cholinergic agent by mimicking the action of acetylcholine, a neurotransmitter. This interaction occurs at the molecular level, where this compound iodide binds to cholinergic receptors, leading to the activation of downstream signaling pathways. The specific molecular targets include muscarinic and nicotinic acetylcholine receptors .
Comparison with Similar Compounds
Similar Compounds
Trimethylammonium Compounds: Similar in structure but may have different functional groups attached to the ammonium ion.
Quaternary Ammonium Compounds: Share the quaternary ammonium structure but differ in the attached groups and overall molecular structure.
Uniqueness of Oxapropanium Iodide
This compound iodide is unique due to its specific combination of a 1,3-dioxolane ring and a trimethylammonium group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
5818-18-8 |
---|---|
Molecular Formula |
C7H16NO2+ |
Molecular Weight |
146.21 g/mol |
IUPAC Name |
1,3-dioxolan-4-ylmethyl(trimethyl)azanium |
InChI |
InChI=1S/C7H16NO2/c1-8(2,3)4-7-5-9-6-10-7/h7H,4-6H2,1-3H3/q+1 |
InChI Key |
HJPHIJVSRJVAGC-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CC1COCO1 |
Canonical SMILES |
C[N+](C)(C)CC1COCO1 |
Key on ui other cas no. |
92981-69-6 92981-70-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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